1-Benzoylpyrrolidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

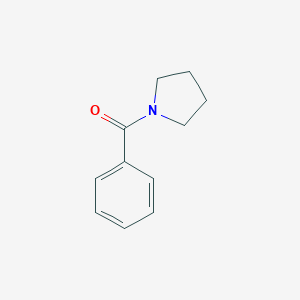

2D Structure

3D Structure

属性

IUPAC Name |

phenyl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQDUCBDZPYNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359506 | |

| Record name | 1-BENZOYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3389-54-6 | |

| Record name | 1-BENZOYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzoylpyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 1-benzoylpyrrolidine. The information is curated for professionals in research and drug development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

This compound, also known as N-benzoylpyrrolidine, is a chemical compound consisting of a pyrrolidine ring acylated with a benzoyl group. The structural representation and key identifiers are detailed below.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | phenyl(pyrrolidin-1-yl)methanone[1] |

| CAS Number | 3389-54-6[1] |

| Molecular Formula | C₁₁H₁₃NO[1] |

| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2[1] |

| InChI Key | VIQDUCBDZPYNNX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and application.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 175.23 g/mol [1] |

| Melting Point | Not available |

| Boiling Point | 191-193 °C at 12 Torr |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) |

| Appearance | Colorless to light yellow liquid |

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound can be achieved through the Schotten-Baumann reaction, which involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base.[2]

Materials:

-

Pyrrolidine

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) in dichloromethane.

-

To this solution, add 10% aqueous sodium hydroxide solution (2.0 equivalents).

-

Cool the mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Separate the organic layer and wash it sequentially with distilled water, 1 M hydrochloric acid (HCl), and saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is typically recorded on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent. The spectrum is recorded on a 75 or 125 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is recorded using a neat sample between salt plates (for liquids) or as a KBr pellet (for solids). The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectral data can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data (Predicted/Typical Values) |

| ¹H NMR (CDCl₃) | δ ~ 7.4 (m, 5H, Ar-H), 3.6 (t, 2H, N-CH₂), 3.4 (t, 2H, N-CH₂), 1.9 (m, 4H, -CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~ 170 (C=O), 136 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 49 (N-CH₂), 46 (N-CH₂), 26 (-CH₂-), 24 (-CH₂-) |

| FTIR (neat) | ν ~ 1640 cm⁻¹ (C=O, amide), 3060 cm⁻¹ (Ar C-H), 2970-2870 cm⁻¹ (Aliphatic C-H) |

| Mass Spectrum (EI) | m/z (%) = 175 (M⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 70 ([C₄H₈N]⁺) |

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, derivatives of the pyrrolidine scaffold are of significant interest in drug discovery due to their diverse biological activities. For instance, certain substituted this compound analogs have been investigated for their effects on cellular signaling pathways.

A study on a fluorinated and nitrated derivative of 1-phenylpyrrolidine demonstrated inhibitory effects on the Toll-like receptor (TLR) signaling pathways. This derivative was shown to suppress the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are key transcription factors in the inflammatory response mediated by TLRs.

Toll-like Receptor (TLR) Signaling Pathway Inhibition

The following diagram illustrates the general TLR signaling cascade and the points of inhibition by a this compound derivative.

Caption: Inhibition of TLR signaling by a this compound derivative.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The presented data and protocols are intended to facilitate further investigation and application of this versatile chemical scaffold.

References

1-Benzoylpyrrolidine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzoylpyrrolidine, a key chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical identity, physicochemical properties, spectral data, and a standard experimental protocol for its synthesis. The pyrrolidine scaffold is a significant feature in many biologically active compounds, making a thorough understanding of its derivatives, such as this compound, crucial for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as N-benzoylpyrrolidine, is a tertiary amide consisting of a benzoyl group attached to the nitrogen atom of a pyrrolidine ring.

| Identifier | Value | Source |

| CAS Number | 3389-54-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| IUPAC Name | phenyl(pyrrolidin-1-yl)methanone | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid |

Physicochemical Data

A collection of computed and experimental physicochemical properties of this compound is presented below. These parameters are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Melting Point | 102 °C | [2] |

| Boiling Point | 191-193 °C (at 12 Torr) | [2] |

| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.14 ± 0.20 | [2] |

| XLogP3 (Computed) | 1.9 | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Formal Charge | 0 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

Spectral Data Summary

The following tables summarize the key spectral data for this compound, crucial for its identification and characterization.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | Data not available |

| Aromatic C (quaternary) | Data not available |

| Aromatic CH | Data not available |

| N-CH₂ (pyrrolidine) | Data not available |

| CH₂ (pyrrolidine) | Data not available |

| Note: Specific chemical shift values for this compound were not found in the provided search results, though the existence of ¹³C NMR spectra is noted on platforms like PubChem.[1] |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Amide) | Data not available |

| C-N Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| Note: While the availability of IR spectra is indicated, specific peak frequencies for this compound were not detailed in the search results.[1] |

Mass Spectrometry (MS)

| Fragment (m/z) | Proposed Structure/Identity |

| 175 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

| Note: The fragmentation pattern is proposed based on the general fragmentation of related compounds, such as α-pyrrolidinophenones. The benzoyl cation is a common and stable fragment. |

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound via the acylation of pyrrolidine with benzoyl chloride.

4.1. Materials and Reagents

-

Pyrrolidine

-

Benzoyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

4.3. Procedure

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude this compound by vacuum distillation or column chromatography.

4.4. Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Biological and Pharmacological Context

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. While specific, extensive pharmacological data for this compound is not widely published, its structural motifs suggest potential areas of interest for drug discovery.

One notable study demonstrated the biotransformation of this compound by the fungus Aspergillus sp. to produce (S)-1-benzoyl-3-pyrrolidinol, highlighting its potential as a substrate in biocatalytic processes for generating chiral building blocks.

5.1. Potential Signaling Pathway Interaction (Hypothetical)

Given that many psychoactive substances are derivatives of α-pyrrolidinophenones, a logical relationship for investigating the potential biological activity of this compound could start with its interaction with monoamine transporters, a common target for such compounds.

Caption: Hypothetical interaction pathway of this compound.

Conclusion

This compound serves as a valuable chemical entity, characterized by its stable amide linkage and the presence of the pharmacologically significant pyrrolidine ring. This guide has provided essential data regarding its chemical and physical properties, along with a standard synthetic protocol. While its own biological activity is not extensively documented, its role as a synthetic intermediate and a potential probe for exploring the structure-activity relationships of pyrrolidine-containing compounds warrants its consideration by researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into its pharmacological profile may reveal novel biological activities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzoylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-Benzoylpyrrolidine, a valuable building block in organic synthesis and medicinal chemistry. The following sections detail the experimental protocol for its preparation via the Schotten-Baumann reaction, along with a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

The synthesis of this compound is readily achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2] This reaction involves the treatment of pyrrolidine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1][2]

Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

Pyrrolidine

-

Benzoyl chloride

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

In a flask, dissolve pyrrolidine in a suitable organic solvent such as dichloromethane.

-

Add a 10% aqueous solution of sodium hydroxide to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the stirred mixture.

-

Allow the reaction to stir at room temperature for a specified period.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: Synthesis Workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol [3] |

| Melting Point | 102 °C |

| Boiling Point | 191-193 °C at 12 Torr |

Spectroscopic Data

The structural elucidation of this compound is accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and coupling constants (J) for this compound are detailed below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | Aromatic protons |

| ~3.6 | t | 2H | -N-CH₂- (adjacent to carbonyl) |

| ~3.4 | t | 2H | -N-CH₂- |

| ~1.9 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number and types of carbon atoms present in the molecule. The predicted chemical shifts for the carbon atoms in this compound are listed in the following table.[3]

| Chemical Shift (ppm) | Assignment |

| 170.79 | C=O (Amide carbonyl) |

| 147.76 | Aromatic C (quaternary) |

| 147.62 | Aromatic C |

| 133.81 | Aromatic C |

| 131.35 | Aromatic C |

| 130.17 | Aromatic C |

| 46.83 | -N-CH₂- |

| 46.83 | -N-CH₂- |

| 25.06 | -CH₂- |

| 24.78 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The characteristic absorption peaks for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=O (Amide) stretch |

| ~1440 | Medium | C=C Aromatic ring stretch |

| ~1230 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

| 70 | Medium | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

dot graph Characterization_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 2: Characterization Workflow for this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for the successful preparation and verification of this important chemical compound.

References

An In-Depth Technical Guide to the Spectral Data of 1-Benzoylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-benzoylpyrrolidine, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectral Data

The following sections summarize the key spectral data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.42 - 7.35 | m | 5H | Aromatic (C₆H₅) | |

| 3.63 | t | 6.8 | 2H | N-CH₂ (α to N) |

| 3.44 | t | 6.6 | 2H | N-CH₂ (α to N) |

| 1.95 - 1.83 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C=O (Amide) |

| 136.9 | Aromatic (Quaternary C) |

| 129.5 | Aromatic (CH) |

| 128.2 | Aromatic (CH) |

| 126.9 | Aromatic (CH) |

| 49.3 | N-CH₂ (α to N) |

| 46.2 | N-CH₂ (α to N) |

| 26.2 | -CH₂- |

| 24.3 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are tabulated below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3059 | Weak | Aromatic C-H Stretch |

| 2972, 2874 | Medium | Aliphatic C-H Stretch |

| 1634 | Strong | C=O Stretch (Amide) |

| 1599, 1496, 1447 | Medium | Aromatic C=C Stretch |

| 1429 | Medium | CH₂ Bend |

| 700, 631 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The major fragments observed in the mass spectrum of this compound are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 175 | 40 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | 35 | [C₆H₅]⁺ (Phenyl Cation) |

| 70 | 95 | [C₄H₈N]⁺ (Pyrrolidinyl Cation) |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data presented in this guide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃), which also served as the internal standard (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm). The spectra were acquired at room temperature. For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were accumulated.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum was recorded on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via the GC inlet. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. Helium was used as the carrier gas. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer was scanned from m/z 40 to 500.

Visualization of Experimental Workflow

The general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound is illustrated in the diagram below.

An In-depth Technical Guide to N-Benzoylpyrrolidine: Physicochemical Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylpyrrolidine, also known by its IUPAC name phenyl(pyrrolidin-1-yl)methanone, is a chemical compound belonging to the amide family. It features a benzoyl group attached to the nitrogen atom of a pyrrolidine ring. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds, making its derivatives, such as N-Benzoylpyrrolidine, of significant interest to the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzoylpyrrolidine, supported by experimental protocols and spectral data analysis, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of N-Benzoylpyrrolidine are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| IUPAC Name | phenyl(pyrrolidin-1-yl)methanone | [1] |

| CAS Number | 3389-54-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 102 °C | |

| Boiling Point | 191-193 °C (at 12 Torr) | |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents. Quantitative data not readily available. |

Experimental Protocols

Synthesis of N-Benzoylpyrrolidine via Schotten-Baumann Reaction

A standard and efficient method for the synthesis of N-Benzoylpyrrolidine is the Schotten-Baumann reaction, which involves the acylation of pyrrolidine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Pyrrolidine

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve pyrrolidine in dichloromethane.

-

Slowly and simultaneously add benzoyl chloride and a 10% aqueous solution of sodium hydroxide to the stirred pyrrolidine solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude N-Benzoylpyrrolidine.

Purification by Recrystallization:

The crude product can be purified by recrystallization to obtain a crystalline solid.

-

Dissolve the crude N-Benzoylpyrrolidine in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

Synthesis and Purification Workflow for N-Benzoylpyrrolidine.

Spectral Data and Analysis

The structural characterization of N-Benzoylpyrrolidine is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR studies have shown that N-Benzoylpyrrolidine exists as a mixture of E/Z rotational isomers in solution due to the restricted rotation around the amide C-N bond. The rotational barrier is influenced by the polarity of the solvent.[2]

¹H NMR (Proton NMR): The proton NMR spectrum of N-Benzoylpyrrolidine would be expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the pyrrolidine ring. Due to the presence of rotamers, some signals may appear broadened or as multiple sets of peaks.

-

Aromatic Protons (C₆H₅): Typically observed in the range of δ 7.2-7.5 ppm.

-

Pyrrolidine Protons (-CH₂-): The four methylene groups of the pyrrolidine ring would appear as multiplets in the upfield region, generally between δ 1.8-4.0 ppm. The protons on the carbons adjacent to the nitrogen atom will be deshielded and appear at a lower field.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 170 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected between δ 125-140 ppm.

-

Pyrrolidine Carbons: The four aliphatic carbons of the pyrrolidine ring would resonate in the upfield region, generally between δ 20-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N-Benzoylpyrrolidine is characterized by the presence of a strong absorption band corresponding to the amide carbonyl group.

-

C=O Stretch (Amide I band): A strong, sharp peak is expected in the region of 1630-1680 cm⁻¹. This is a key diagnostic peak for the presence of the amide functional group.

-

C-N Stretch: This absorption is typically found in the range of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of N-Benzoylpyrrolidine (175.23).

-

Key Fragmentation Patterns: Common fragmentation pathways for N-acylpyrrolidines involve cleavage of the amide bond. The base peak is often the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment could be the pyrrolidinyl cation at m/z 70.

Spectroscopic Techniques for Structural Elucidation.

Chemical Properties

Reactivity

The chemical reactivity of N-Benzoylpyrrolidine is primarily dictated by the amide functional group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which gives the C-N bond partial double bond character and makes the nitrogen less basic compared to pyrrolidine itself. The carbonyl oxygen is a site of protonation or Lewis acid coordination.

Stability

N-Benzoylpyrrolidine is a relatively stable compound under normal laboratory conditions. However, like most amides, it can undergo hydrolysis to yield benzoic acid and pyrrolidine under acidic or basic conditions, particularly at elevated temperatures. The stability of related N-alkylpyrrolidones to hydrolysis has been studied, indicating that temperature and the presence of alkali can significantly affect the rate of degradation.[3]

Biological and Pharmacological Relevance

While specific in-depth studies on the biological activity of N-Benzoylpyrrolidine are not extensively documented in publicly available literature, the pyrrolidine ring is a key structural component in many pharmacologically active molecules.[4] Derivatives of N-benzoylpyrrolidine have been investigated for various therapeutic applications. For instance, certain N-benzyl pyrrolidinyl benzamide derivatives have been evaluated as potential radioligands for mapping dopamine D2 receptors.[5] This suggests that the N-benzoylpyrrolidine scaffold could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting the central nervous system and other biological systems.

Relevance of N-Benzoylpyrrolidine in Drug Discovery.

Conclusion

N-Benzoylpyrrolidine is a well-defined chemical entity with established physical and chemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed by modern spectroscopic methods. The presence of the pharmacologically significant pyrrolidine ring makes N-Benzoylpyrrolidine and its derivatives interesting candidates for further investigation in the realm of medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its core properties and experimental methodologies to aid researchers in their scientific endeavors with this versatile molecule.

References

- 1. 1-Benzoylpyrrolidine | C11H13NO | CID 966800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Benzoylpyrrolidine hydrochloride | C11H14ClNO | CID 52983534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzoylpyrrolidine Derivatives: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its three-dimensional structure allows for diverse stereochemical arrangements, enabling precise interactions with biological targets. When acylated with a benzoyl group at the nitrogen atom, the resulting 1-benzoylpyrrolidine moiety serves as a versatile template for developing novel therapeutic agents. These derivatives have garnered considerable interest due to their potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of the synthesis of this compound derivatives, their biological activities, and the experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The primary method for the synthesis of this compound derivatives is the N-acylation of pyrrolidine or its substituted analogs with a benzoyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for N-Acylation

A common and efficient method for the synthesis of this compound derivatives involves the reaction of pyrrolidine with a substituted benzoyl chloride.

Materials:

-

Pyrrolidine (or a substituted pyrrolidine derivative)

-

Substituted benzoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add the substituted benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

Quantitative Biological Data

This compound and its broader class of pyrrolidine derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data for various pyrrolidine derivatives, showcasing their potential as therapeutic agents.

| Compound Class | Target/Assay | IC50/EC50/ED50 | Reference |

| Benzofuran Spiro-pyrrolidine Derivatives | HeLa (cervical cancer) cells | 10.26 µM - 17.48 µM | [1] |

| Benzofuran Spiro-pyrrolidine Derivatives | CT26 (colon cancer) cells | 5.28 µM - 14.34 µM | [1] |

| Spirooxindole Pyrrolidine Derivatives | HepG2 (liver cancer) cells | 5.00 µg/mL | [2] |

| Spirooxindole Pyrrolidine Derivatives | MCF-7 (breast cancer) cells | 4.00 µg/mL | [2] |

| Spirooxindole Pyrrolidine Derivatives | HCT-116 (colon cancer) cells | 2.80 µg/mL | [2] |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | DPP-IV enzyme | 11.32 µM | [2] |

| 5-Oxopyrrolidine-3-carbohydrazides | ACK-1 Kinase | High Affinity (Docking) | [3] |

| 5-Oxopyrrolidine-3-carbohydrazides | SCR Kinase | High Affinity (Docking) | [3] |

| 5-Oxopyrrolidine-3-carbohydrazides | BRAF Kinase | High Affinity (Docking) | [3] |

| 5-Oxopyrrolidine-3-carbohydrazides | MEK Kinase | High Affinity (Docking) | [3] |

Signaling Pathway Inhibition: Toll-like Receptor (TLR) Signaling

Certain substituted pyrrolidine derivatives have been shown to modulate inflammatory responses by inhibiting Toll-like receptor (TLR) signaling pathways. TLRs are key components of the innate immune system, and their dysregulation can lead to chronic inflammatory and autoimmune diseases.

The diagram below illustrates the general TLR signaling cascade and the points of potential intervention by this compound derivatives. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit adaptor proteins like MyD88. This leads to the activation of downstream kinases such as IRAKs and TRAF6, culminating in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.

Caption: TLR signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for drug discovery.

This workflow begins with the synthesis and purification of the target compounds. Spectroscopic methods are then used for structural confirmation. Subsequently, the compounds undergo a series of biological assays to determine their potency and efficacy. The data from these assays are used to establish structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective analogs in an iterative process of lead optimization.

References

- 1. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Benzoylpyrrolidine and its Analogs: A Technical Guide

Introduction: The 1-benzoylpyrrolidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. This heterocyclic motif, consisting of a benzoyl group attached to a pyrrolidine ring, has been the subject of extensive research, leading to the discovery of a diverse array of biological activities. The inherent structural features of this compound allow for facile chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by this compound and its analogs, with a focus on their anticonvulsant, anticancer, analgesic, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticonvulsant Activity

A significant area of investigation for this compound derivatives has been in the field of epilepsy and seizure disorders. Several analogs have demonstrated potent anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.

Quantitative Data for Anticonvulsant Activity

| Compound | Animal Model | Seizure Type | Efficacious Dose (ED50) | Reference |

| U-49524E | Mice | Electroshock-induced | 35 mg/kg, i.p. | [1] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Mice | Maximal Electroshock (MES) | - | [2] |

| 3-(benzylamino)pyrrolidine-2,5-dione | Mice | 6 Hz and MES | - | [2] |

| 3-(phenylamino)pyrrolidine-2,5-dione | Mice | 6 Hz and MES | - | [2] |

| Compound 14 | Mice | Maximal Electroshock (MES) | 49.6 mg/kg | [3] |

| Compound 14 | Mice | 6 Hz (32 mA) | 31.3 mg/kg | [3] |

| Compound 14 | Mice | scPTZ | 67.4 mg/kg | [3] |

| Compound 14 | Mice | 6 Hz (44 mA) (drug-resistant) | 63.2 mg/kg | [3] |

Note: "-" indicates that the specific ED50 value was not provided in the cited abstract.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test:

This widely used preclinical model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, which is indicative of its efficacy against generalized tonic-clonic seizures.[3][4][5][6][7]

-

Animal Model: Male ICR-CD-1 mice are typically used.[3]

-

Drug Administration: The test compound or vehicle is administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.

-

Stimulation: After a predetermined period to allow for drug absorption, a maximal electrical stimulus (e.g., 50-60 Hz, 25-50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[3][4]

-

Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The endpoint is defined as the hindlimbs being outstretched at a 180-degree angle to the plane of the body.[4]

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods such as the Litchfield and Wilcoxon method.

Signaling Pathways and Mechanisms

The anticonvulsant activity of some this compound analogs is attributed to their ability to modulate voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce neuronal excitability and suppress seizure activity.

Anticancer Activity

Derivatives of the this compound scaffold have also emerged as promising candidates in oncology research, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 4c | HeLa | Human Cervical Cancer | 10.26 ± 0.87 | [8] |

| 4b | HeLa | Human Cervical Cancer | 15.14 ± 1.33 | [8] |

| 4e | CT26 | Mouse Colon Cancer | 8.31 ± 0.64 | [8] |

| 4s | CT26 | Mouse Colon Cancer | 5.28 ± 0.72 | [8] |

| Cpd 19 | MGC 80-3 | - | 1.0 - 1.7 | [4] |

| Cpd 19 | HCT-116 | - | 1.0 - 1.7 | [4] |

| Cpd 19 | CHO | - | 1.0 - 1.7 | [4] |

| Cpd 21 | HepG2 | - | 0.5 - 0.9 | [4] |

| Cpd 21 | DU145 | - | 0.5 - 0.9 | [4] |

| Cpd 21 | CT-26 | - | 0.5 - 0.9 | [4] |

| Cpd 15 | A549 | - | 3.6 | [4] |

| AL106 | U87 & MEF | Glioblastoma | 58.6 |

Note: "-" indicates that the specific cancer type was not provided in the cited abstract.

Experimental Protocols

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[9][10]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.[10]

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the insoluble purple formazan crystals.[10][11]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.[10]

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms

The anticancer mechanisms of this compound analogs can be diverse. Some compounds have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle at specific phases, thereby inhibiting tumor growth.

Analgesic and Anti-inflammatory Activity

Several this compound derivatives have exhibited significant analgesic and anti-inflammatory properties, suggesting their potential in the management of pain and inflammatory conditions.

Quantitative Data for Analgesic and Anti-inflammatory Activity

| Compound | Test | Model | Activity | Reference |

| RS-37619 | Phenylquinone-induced writhing | Mouse | 350x more potent than aspirin | [12] |

| RS-37619 | Phenylquinone-induced writhing | Rat | 180x more potent than aspirin | [12] |

| RS-37619 | Adjuvant-inflamed rat paw flexion | Rat | ~800x more potent than aspirin | [12] |

| RS-37619 | Carrageenan-induced paw edema | Rat | 36x more potent than phenylbutazone | [12] |

| Compound 20 | Formalin-induced nociception | - | Better potency than gabapentin at 30 mg/kg | [13] |

Experimental Protocols

Carrageenan-Induced Paw Edema Test (Anti-inflammatory):

This is a classic and widely used model to screen for acute anti-inflammatory activity.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Hot Plate Test (Analgesic):

This method is used to assess the central analgesic activity of a compound.[2][14][15][16][17]

-

Animal Model: Mice are typically used for this assay.[14][15]

-

Apparatus: The apparatus consists of a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14][15][16]

-

Baseline Measurement: The initial reaction time of each mouse to the thermal stimulus (e.g., licking of the paws or jumping) is recorded before drug administration. A cut-off time (e.g., 15-30 seconds) is set to prevent tissue damage.[14][15]

-

Compound Administration: The test compound or vehicle is administered.

-

Post-treatment Measurement: The reaction time is measured again at different time intervals after drug administration.

-

Data Analysis: An increase in the reaction time is considered an indication of analgesic activity.

Signaling Pathways and Mechanisms

The anti-inflammatory effects of some this compound analogs are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the synthesis of prostaglandins, mediators of inflammation and pain.

Other Biological Activities

Beyond the well-explored areas of anticonvulsant, anticancer, and anti-inflammatory research, this compound analogs have shown promise in other therapeutic areas, including as dopamine receptor ligands.

Dopamine Receptor Ligands

Certain analogs have been identified as ligands for dopamine receptors, particularly the D1 receptor. This suggests their potential for the treatment of neurological and psychiatric disorders where dopamine signaling is dysregulated, such as Parkinson's disease and schizophrenia.

Experimental Protocol: Dopamine D1 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the dopamine D1 receptor.

-

Receptor Source: Cell membranes expressing the human dopamine D1 receptor are used.

-

Radioligand: A radiolabeled ligand with known high affinity for the D1 receptor (e.g., [3H]SCH23390) is used.

-

Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated from competition binding curves.

The this compound core structure has proven to be a remarkably fruitful starting point for the discovery of new biologically active molecules. The diverse pharmacological activities, ranging from anticonvulsant and anticancer to analgesic and anti-inflammatory effects, underscore the therapeutic potential of this chemical class. The ability to systematically modify the scaffold allows for the fine-tuning of activity and selectivity, paving the way for the development of next-generation therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are crucial for the continued exploration and optimization of this compound analogs as promising drug candidates. Further research into the structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of this versatile chemical entity.

References

- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. Maximal Electroshock Seizures Threshold Test [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. africaresearchconnects.com [africaresearchconnects.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

The Enigmatic Biological Role of 1-Benzoylpyrrolidine: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylpyrrolidine, a chemical entity featuring a benzoyl group attached to a pyrrolidine ring, presents a structural motif found in various biologically active compounds. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and provide a three-dimensional framework for interacting with biological targets.[1][2] This has led to the widespread incorporation of the pyrrolidine core in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2] Despite the prevalence of its core structure in drug discovery, a comprehensive understanding of the specific mechanism of action of this compound itself within biological systems remains largely undefined in publicly accessible scientific literature. This technical guide aims to synthesize the currently available information, or lack thereof, and to highlight the activities of closely related derivatives to provide a framework for future investigation.

Current State of Knowledge on this compound

Insights from Structurally Related Compounds

While direct data on this compound is scarce, studies on its derivatives offer potential, albeit indirect, insights into its possible biological activities. It is important to note that the functional groups on these derivatives are the primary drivers of their specific biological effects.

Inhibition of Toll-like Receptor Signaling Pathways

A synthesized derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , has been shown to suppress Toll-like receptor (TLR) signaling pathways.[6] TLRs are crucial components of the innate immune system. FPP was found to inhibit the activation of key transcription factors, nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are downstream of TLR activation.[6] This inhibitory action suggests that derivatives of the this compound scaffold could be developed as anti-inflammatory agents.[6]

Experimental Protocol: Investigating TLR Signaling Inhibition by FPP [6]

-

Cell Culture and Reagents: Murine macrophage-like cell line RAW 264.7 and human embryonic kidney cell line HEK293T were used. TLR agonists such as lipopolysaccharide (LPS) were utilized to stimulate TLR pathways.

-

Luciferase Reporter Assay: To measure NF-κB and IRF3 activation, cells were transfected with reporter plasmids containing luciferase genes under the control of NF-κB or IRF3-responsive promoters. Following treatment with FPP and stimulation with a TLR agonist, the luciferase activity was measured to quantify the extent of transcription factor activation.

-

Western Blot Analysis: The expression levels of downstream inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) were assessed using Western blotting to confirm the inhibitory effect of FPP.

Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)

A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[7] The discovery of these inhibitors highlights the potential for the pyrrolidine scaffold to be utilized in the development of novel anti-tuberculosis agents. The structure-activity relationship studies in this research focused on modifications of the carboxamide portion and substitutions on an attached phenyl ring, rather than the benzoyl group of this compound.[7]

Experimental Protocol: High-Throughput Screening for InhA Inhibitors [7]

-

Enzyme Assay: The activity of InhA was monitored by measuring the oxidation of NADH at 340 nm in the presence of the substrate, 2-trans-dodecenoyl-CoA.

-

High-Throughput Screening (HTS): A library of compounds, including pyrrolidine carboxamides, was screened for their ability to inhibit InhA activity in a microtiter plate format.

-

IC₅₀ Determination: For active compounds, dose-response curves were generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the inhibitor's potency.

-

X-ray Crystallography: To understand the binding mode of the inhibitors, crystal structures of InhA in complex with the pyrrolidine carboxamide inhibitors were determined.

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge, where information is available for derivatives but not for the core compound, this compound.

Caption: Knowledge gap for this compound's mechanism.

Conclusion and Future Directions

Future research should focus on screening this compound against a broad range of biological targets to identify any potential bioactivity. Should any activity be confirmed, subsequent studies would be warranted to elucidate its mechanism of action, including target identification, binding kinetics, and in vivo efficacy. Such foundational research is essential to unlock the full potential of this simple, yet potentially valuable, chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H13NO | CID 966800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3389-54-6 [chemicalbook.com]

- 5. This compound | 3389-54-6 | DAA38954 | Biosynth [biosynth.com]

- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-Benzoylpyrrolidine: A Technical Guide to its Emerging Research Applications

For Immediate Release

[City, State] – [Date] – 1-Benzoylpyrrolidine, a versatile chemical scaffold, is gaining significant traction in the scientific community as a foundational component in the development of novel therapeutic agents and research tools. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the core attributes of this compound and its burgeoning applications in medicinal chemistry and beyond. While direct novel applications of the core molecule are still under investigation, its role as a key synthetic intermediate is undisputed, providing a gateway to a diverse range of bioactive derivatives.

Core Chemical and Physical Properties of this compound

This compound, also known as N-benzoylpyrrolidine or phenyl(pyrrolidin-1-yl)methanone, is a stable organic compound with the chemical formula C₁₁H₁₃NO. Its fundamental properties are summarized in the table below, providing a baseline for its use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 3389-54-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 102 °C | [2] |

| Boiling Point | 191-193 °C (at 12 Torr) | [2] |

| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [2] |

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine ring, the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a wide array of biologically active compounds and its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The three-dimensional nature of the saturated pyrrolidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

Derivatives of the pyrrolidine scaffold have shown promise in a multitude of therapeutic areas, including:

-

Oncology: As building blocks for anti-cancer agents.

-

Infectious Diseases: Forming the core of novel antibiotics.

-

Central Nervous System (CNS) Disorders: Contributing to the development of neuropharmacological agents.

-

Inflammation and Pain: Serving as a basis for new analgesic and anti-inflammatory drugs.

Synthetic Pathways: From this compound to Bioactive Derivatives

While direct biological applications of this compound are not extensively documented, its true value lies in its utility as a starting material for the synthesis of more complex and potent molecules. The benzoyl group can act as a protecting group for the pyrrolidine nitrogen, allowing for selective modifications at other positions of the ring.

One area of significant interest is the synthesis of substituted pyrrolidinones, which are key components of many biologically active compounds. Below is a representative synthetic workflow illustrating the conceptual transformation of this compound to a functionalized pyrrolidinone derivative.

Caption: Conceptual workflow for the synthesis of bioactive pyrrolidinone derivatives from this compound.

Experimental Protocol: Synthesis of a Substituted N-Aryl-pyrrolidinone Derivative with Potential Analgesic and Anti-inflammatory Activity

This protocol is a representative example adapted from methodologies for synthesizing bioactive pyrrolidine derivatives. It outlines the key steps to produce a novel derivative for biological screening, conceptually starting from a this compound core.

Objective: To synthesize a novel N-aryl-pyrrolidinone derivative for evaluation of its analgesic and anti-inflammatory properties.

Materials:

-

This compound (as a conceptual precursor to the pyrrolidinone intermediate)

-

N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide (as a key intermediate)

-

Substituted aniline

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Synthesis of the Pyrrolidinone Intermediate: A suitable pyrrolidinone intermediate, such as N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide, is synthesized. While not a direct reaction from this compound, this intermediate contains the core pyrrolidine structure.

-

Condensation Reaction: In a round-bottom flask, dissolve N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and a substituted aniline in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-pyrrolidinone derivative.

-

Characterization: Characterize the structure of the final compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.

Exploring Biological Activity: A Hypothetical Signaling Pathway

Derivatives of this compound have been investigated for their potential to modulate various biological pathways, including those involved in inflammation. For instance, some pyrrolidine derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain.

The following diagram illustrates a simplified hypothetical signaling pathway where a novel this compound derivative could exert its anti-inflammatory effects.

Caption: Hypothetical inhibition of the COX pathway by a this compound derivative.

Future Directions and Conclusion

This compound stands as a testament to the power of foundational chemical structures in driving innovation in drug discovery and chemical biology. While the direct therapeutic applications of this specific molecule remain an open area of research, its utility as a versatile building block is firmly established. Future research will likely focus on:

-

Developing more efficient and stereoselective synthetic routes to a wider range of bioactive pyrrolidine derivatives starting from simple precursors like this compound.

-

High-throughput screening of libraries of this compound derivatives against a diverse panel of biological targets to uncover novel therapeutic leads.

-

Utilizing this compound-based structures as chemical probes to investigate complex biological processes.

References

Preliminary Investigation of 1-Benzoylpyrrolidine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the reactivity of 1-Benzoylpyrrolidine, a key heterocyclic amide scaffold. The document outlines its synthesis, characteristic reactions, and provides relevant quantitative data. It is intended to serve as a foundational resource for researchers and professionals involved in organic synthesis and drug development, where pyrrolidine-containing structures are of significant interest.

Core Concepts and Reactivity Overview

This compound combines the structural features of an aromatic ketone and a tertiary amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which influences the reactivity of both the amide and the aromatic ring. This delocalization imparts a partial double bond character to the C-N bond, resulting in a higher rotational barrier compared to a single bond.

The primary sites of reactivity on this compound are:

-

The Carbonyl Carbon: Susceptible to nucleophilic attack, leading to addition or substitution reactions.

-

The α-Protons to the Pyrrolidine Nitrogen: Can be abstracted by strong bases, enabling functionalization at the 2 and 5 positions of the pyrrolidine ring.

-

The Benzoyl Group: Can be cleaved under certain conditions or can influence the reactivity of the aromatic ring.

-

The Aromatic Ring: Can undergo electrophilic substitution, although the amide group is a deactivating, ortho-, para-director.

Synthesis of this compound

The most common and straightforward synthesis of this compound is the acylation of pyrrolidine with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrolidine

-

Benzoyl chloride

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve pyrrolidine (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Simultaneously, add 10% aqueous NaOH solution dropwise to neutralize the HCl formed during the reaction and maintain a basic pH.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Expected Yield: 85-95%

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Key Reactions of this compound

Reduction of the Amide

The carbonyl group of the amide in this compound can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a valuable method for the synthesis of N-substituted pyrrolidines.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-Benzylpyrrolidine.

Caption: Reduction of this compound.

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved under acidic or basic conditions to yield pyrrolidine and benzoic acid. This reaction is essentially the reverse of its synthesis.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, add this compound and an excess of concentrated HCl or H₂SO₄.

-

Add water and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid.

-

Collect the benzoic acid by filtration.

-

The pyrrolidine will remain in the aqueous layer as its hydrochloride salt.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/Torr) |

| This compound | C₁₁H₁₃NO | 175.23 | 102 | 191-193 / 12 |

| 1-Benzylpyrrolidine | C₁₁H₁₅N | 161.25 | - | 229-231 / 760 |

| Pyrrolidine | C₄H₉N | 71.12 | -63 | 87-88 / 760 |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 249 / 760 |

Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, δ) | ~7.4 (m, 5H, Ar-H), ~3.6 (t, 2H, N-CH₂), ~3.4 (t, 2H, N-CH₂), ~1.9 (m, 4H, CH₂-CH₂) |

| ¹³C NMR (CDCl₃, δ) | ~170 (C=O), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~49 (N-CH₂), ~46 (N-CH₂), ~26 (CH₂), ~24 (CH₂) |

| IR (KBr, cm⁻¹) | ~1630 (C=O stretch, amide), ~1440 (C-N stretch), ~700-800 (Aromatic C-H bend) |

| Mass Spec (m/z) | 175 (M⁺), 105 ([C₆H₅CO]⁺), 70 ([C₄H₈N]⁺) |

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and spectrometer used.

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] this compound and its derivatives serve as important intermediates in the synthesis of a wide range of pharmaceutical agents. The benzoyl group can act as a protecting group for the pyrrolidine nitrogen or as a modifiable handle for further synthetic transformations. The ability to functionalize the pyrrolidine ring at various positions allows for the generation of diverse molecular architectures for screening in drug discovery programs.[2]

Conclusion

This technical guide provides a foundational understanding of the reactivity of this compound. The provided experimental protocols for its synthesis and key reactions, along with the summarized quantitative and spectroscopic data, offer a practical resource for laboratory work. The versatility of this compound as a synthetic intermediate underscores its importance in the fields of organic chemistry and drug development. Further investigation into the diverse reactivity of this compound is encouraged to unlock its full potential in the creation of novel and complex molecules.

References

Methodological & Application

Synthesis of 1-Benzoylpyrrolidine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 1-benzoylpyrrolidine, a valuable building block in organic synthesis and medicinal chemistry. The protocol details a robust and efficient method based on the Schotten-Baumann reaction, acylating pyrrolidine with benzoyl chloride under basic conditions. This application note includes a detailed experimental procedure, tables of quantitative data for reactants and the product, and expected analytical characterization data for verification of the final compound. A graphical workflow of the synthesis is also provided to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound is a tertiary amide that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a benzoyl group attached to a pyrrolidine ring, is a common motif in molecules with diverse biological activities. The synthesis protocol outlined herein is a classic example of the Schotten-Baumann reaction, a reliable method for the acylation of amines. This reaction is characterized by its operational simplicity and generally high yields, making it a staple in synthetic organic chemistry.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of an aqueous base, typically sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.